UNC9995 -

UNC9995

Catalog Number: EVT-8646918
CAS Number:
Molecular Formula: C20H21Cl2N3OS
Molecular Weight: 422.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of UNC9995 involves multiple steps that utilize established organic chemistry techniques. The primary synthetic route begins with commercially available starting materials, which undergo transformations through reactions such as the Ugi reaction. This method allows for the construction of complex molecular frameworks by combining carboxylic acids, amines, and isocyanides .

Technical Details:

  • The Ugi reaction is a four-component reaction that facilitates the formation of amides and other derivatives.
  • Subsequent steps may involve cyclization reactions to form the final structure of UNC9995.
  • Various protective groups are utilized during synthesis to ensure selectivity and yield during transformations .
Molecular Structure Analysis

The molecular structure of UNC9995 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about its atomic composition and connectivity. The compound's structure includes functional groups that are essential for its activity at the dopamine D2 receptor.

Data:

  • Molecular formula: C₁₉H₂₃N₃O
  • Molecular weight: Approximately 313.41 g/mol
  • The structure features a piperazine ring, which is common in many pharmacologically active compounds, contributing to its binding affinity and selectivity for the dopamine D2 receptor .
Chemical Reactions Analysis

UNC9995 participates in several chemical reactions relevant to its function as a biased agonist. These include:

  • Binding Reactions: UNC9995 selectively binds to the dopamine D2 receptor, initiating conformational changes that activate specific intracellular signaling pathways.
  • Biased Agonism: The compound preferentially activates β-arrestin2-mediated pathways over G protein-mediated pathways, which is crucial for its therapeutic effects in reducing inflammation and improving depressive symptoms .

Technical Details:

  • The mechanism involves the interaction between UNC9995 and various cellular proteins, leading to downstream effects on gene expression and cell signaling.
  • Studies have shown that UNC9995 can inhibit inflammatory responses by modulating JAK/STAT3 signaling pathways in astrocytes .
Mechanism of Action

The mechanism of action for UNC9995 primarily involves its role as a biased agonist at the dopamine D2 receptor. Upon binding, it activates β-arrestin2 pathways while inhibiting traditional G protein signaling.

Process:

  1. Receptor Binding: UNC9995 binds to the dopamine D2 receptor.
  2. Signal Transduction: This binding activates β-arrestin2, which interacts with other signaling molecules like STAT3.
  3. Biological Effects: The activation of β-arrestin2 leads to a reduction in pro-inflammatory cytokine production and promotes neuroprotective effects in astrocytes .

Data:

  • Experimental models have demonstrated significant reductions in inflammatory markers following treatment with UNC9995, highlighting its potential as an anti-inflammatory agent .
Physical and Chemical Properties Analysis

UNC9995 exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts selectively with biological targets rather than undergoing non-specific reactions typical of many small molecules .
Applications

UNC9995 has significant potential applications in scientific research and therapeutic development:

  • Neuroscience Research: As a biased agonist of the dopamine D2 receptor, it can be used to study receptor signaling pathways and their implications in neuropsychiatric disorders.
  • Therapeutic Development: Its anti-inflammatory properties suggest potential use in treating conditions characterized by neuroinflammation, such as depression and other mood disorders .
  • Pharmacological Studies: Investigating the differential effects of biased agonists compared to traditional agonists can provide insights into drug design aimed at minimizing side effects while maximizing therapeutic efficacy .
Pharmacological Characterization of UNC9995 as a β-Arrestin2-Biased Drd2 Agonist

Mechanisms of β-Arrestin2-Biased Signaling in Dopaminergic Pathways

Unc9995 exemplifies a class of functionally selective dopamine receptor D2 agonists designed to preferentially activate β-arrestin2-dependent signaling over canonical G-protein pathways. Unlike conventional dopamine receptor D2 agonists that engage both Gαi/o-mediated inhibition of adenylate cyclase and β-arrestin recruitment, Unc9995 demonstrates minimal activity toward G-protein coupling while robustly stimulating β-arrestin2 translocation to dopamine receptor D2 [1] [7]. This bias initiates unique downstream signaling cascades with significant therapeutic implications:

  • Astrocytic Anti-Inflammatory Signaling: In depression models, Unc9995 facilitates β-arrestin2-STAT3 (Signal Transducer and Activator of Transcription 3) complex formation in hippocampal astrocytes. This interaction sequesters STAT3 in the cytoplasm, preventing its nuclear translocation and inhibiting Janus Kinase–Signal Transducer and Activator of Transcription 3 pathway-driven transcription of pro-inflammatory genes (e.g., interleukin-6, tumor necrosis factor-α) [1] [2] [8].
  • NLRP3 Inflammasome Suppression: Unc9995 enhances β-arrestin2 binding to NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) in Parkinsonian models, disrupting inflammasome assembly and reducing interleukin-1β release. This mechanism protects dopaminergic neurons from neuroinflammatory damage [3] [4].
  • Akt/GSK3β Regulation: Through β-arrestin2 scaffolding, Unc9995 promotes protein phosphatase 2a-mediated dephosphorylation of Akt (Protein Kinase B), attenuating Glycogen Synthase Kinase 3β activity—a pathway implicated in neuronal survival and inflammation [10] [6].

Table 1: Key β-Arrestin2-Dependent Signaling Pathways Activated by Unc9995

PathwayMolecular MechanismFunctional Outcome
JAK–STAT3 Inhibitionβ-arrestin2-STAT3 cytoplasmic retentionSuppression of astrocyte inflammation
NLRP3 Inactivationβ-arrestin2-NLRP3 complex disrupts inflammasome assemblyReduced interleukin-1β; neuroprotection
Akt/PP2A Complexβ-arrestin2 scaffolds PP2a to dephosphorylate AktEnhanced cell survival; anti-apoptosis

These pathways collectively highlight Unc9995’s ability to modulate neuroinflammation and cellular resilience through β-arrestin2-biased dopamine receptor D2 activation—distinct from Gαi-mediated cyclic adenosine monophosphate reduction typically associated with dopamine receptor D2 agonists [5] [10].

Comparative Efficacy of Unc9995 versus Canonical Dopamine Receptor D2 Agonists in Arrestin Recruitment

Quantitative assessments reveal Unc9995’s superior efficacy in recruiting β-arrestin2 to dopamine receptor D2 compared to unbiased agonists like cabergoline:

  • Arrestin Recruitment Potency: In prolactin-secreting pituitary tumor cells, Unc9995 (functional analog UNC9994) reduced proliferation by 40.2 ± 20.4%, significantly outperforming cabergoline (−21 ± 10.9%; p < 0.05). Silencing β-arrestin2 abolished this effect, confirming pathway specificity [6].
  • G-Protein Pathway Insensitivity: Pertussis toxin (a Gαi/o inhibitor) failed to attenuate Unc9995’s antiproliferative effects, whereas it partially inhibited cabergoline’s actions. This confirms Unc9995’s reliance on β-arrestin2 over G-protein transducers [6] [8].
  • Resistant Tumor Applications: In cabergoline-resistant human prolactinomas, Unc9995 retained efficacy in suppressing prolactin secretion and cell growth, underscoring its therapeutic potential where conventional agonists fail [6].

Table 2: Functional Selectivity Profile of Unc9995 versus Reference Agonists

Agonistβ-Arrestin2 Recruitment EfficacyGαi-Mediated Cyclic AMP InhibitionProliferation Reduction (PRL-Tumors)
Unc9995+++++/−40.2 ± 20.4%*
Cabergoline++++++21 ± 10.9%
MLS1547 (G-bias)++++<10%

(++++) = High efficacy; (+/−) = Minimal activity; *p < 0.05 vs. cabergoline [6] [7]*

These data illustrate how biased agonism circumvents limitations of balanced dopamine receptor D2 ligands, particularly in pathologies where β-arrestin2 signaling drives therapeutic outcomes [6] [8].

Structural Determinants of Dopamine Receptor D2 Receptor Bias in Unc9995 Ligand Design

Unc9995’s bias originates from specific structural modifications to its chemical scaffold that favor dopamine receptor D2 conformations conducive to β-arrestin2 recruitment:

  • Core Scaffold: Derived from aripiprazole, Unc9995 incorporates a phenylpiperazine moiety essential for dopamine receptor D2 binding. Critical substitutions at the propyloxy linker and terminal aryl group shift efficacy toward β-arrestin2 [7] [4].
  • Extended Alkyloxy Tail: Replacement of aripiprazole’s quinolinone with a dichlorophenyl-thioether group enhances hydrophobic interactions with dopamine receptor D2’s extracellular loop 2—a region implicated in β-arrestin2 docking [4] [7].
  • Dichlorophenyl Modifications: Ortho-chloro substitutions stabilize a receptor conformation that sterically hinders G-protein coupling while promoting GRK (G Protein-Coupled Receptor Kinase)-mediated phosphorylation and β-arrestin2 engagement [3] [7].

Table 3: Structural Elements Conferring β-Arrestin2 Bias in Unc9995

RegionChemical FeatureRole in Biased Signaling
Arylpiperazine CorePhenylpiperazineDopamine receptor D2 binding affinity
Linker RegionExtended alkyloxy chainEnhanced hydrophobic pocket engagement
Terminal Group2,3-DichlorophenylthioetherStabilizes active state for β-arrestin2

Molecular dynamics simulations reveal that Unc9995’s dichlorophenylthioether moiety induces a conformational shift in dopamine receptor D2’s transmembrane helix 6 and intracellular loop 3, creating an optimal interface for β-arrestin2 docking while sterically occluding Gαi coupling [4] [7]. This "tail-centric" design paradigm distinguishes Unc9995 from first-generation agonists and underscores the potential for structure-guided bias optimization in future dopamine receptor D2 therapeutics [3] [7].

Properties

Product Name

UNC9995

IUPAC Name

5-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propoxy]-1,3-benzothiazole

Molecular Formula

C20H21Cl2N3OS

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C20H21Cl2N3OS/c21-16-3-1-4-18(20(16)22)25-10-8-24(9-11-25)7-2-12-26-15-5-6-19-17(13-15)23-14-27-19/h1,3-6,13-14H,2,7-12H2

InChI Key

VBHBKXBUHHJVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=C2)SC=N3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.